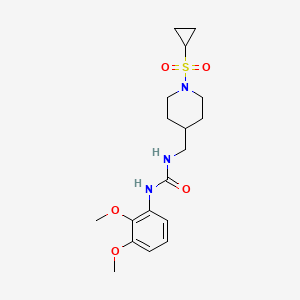![molecular formula C17H21N3O2 B2846429 2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide CAS No. 1181505-22-5](/img/structure/B2846429.png)
2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide” is a complex organic molecule. It contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen . The molecule also contains a phenyl group (a ring of 6 carbon atoms, C6H5-) and a cyclohexyl group (a ring of 6 carbon atoms, C6H11-). The cyanocyclohexyl group indicates the presence of a nitrile group (-CN) attached to a cyclohexyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the acetamide group and the attachment of the phenyl and cyclohexyl groups . The exact method would depend on the starting materials and the specific conditions used. For example, amides can be produced by reacting acetic anhydride with aniline . Additionally, a method for the synthesis of α-substituted indolylacetamides using acetonitriles as acetamide enolate equivalents through O-transfer reactions has been reported .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetamide group would result in a polar molecule, due to the electronegativity difference between the oxygen and nitrogen atoms . The phenyl and cyclohexyl groups would add complexity to the molecule’s structure .Chemical Reactions Analysis
Amides, including acetamides, can undergo a variety of chemical reactions. For example, they can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines . They can also react with alcohols to form esters, and with amines to form other amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, amides generally have high boiling points and melting points due to the polar nature of the amide group and the ability to form hydrogen bonds . The solubility of the compound in water and other solvents would depend on the balance of polar and nonpolar groups in the molecule .Safety and Hazards
Orientations Futures
Future research on this compound could involve exploring its potential uses in various fields, such as medicine, materials science, or chemical synthesis. This could involve studying its interactions with other molecules, its effects on biological systems, or its physical and chemical properties under various conditions .
Propriétés
IUPAC Name |
2-(2-acetylanilino)-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(21)14-7-3-4-8-15(14)19-11-16(22)20-17(12-18)9-5-2-6-10-17/h3-4,7-8,19H,2,5-6,9-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVMQXKMQGSFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2846346.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2846348.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2846353.png)

![(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2846357.png)



![[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride](/img/structure/B2846366.png)
![3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846368.png)